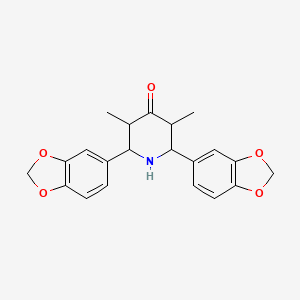
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone, also known as PMK glycidate, is a chemical compound used in the synthesis of MDMA, a popular recreational drug. However, PMK glycidate has several scientific research applications, including its use in the development of new drugs and in forensic analysis. In
Mécanisme D'action
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is a precursor to MDMA, which acts as a serotonin and dopamine releaser in the brain. MDMA binds to serotonin and dopamine transporters, causing an increase in the release of these neurotransmitters. This results in a feeling of euphoria and increased sociability. The mechanism of action of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is similar to that of MDMA, as it is converted to MDMA in the body.
Biochemical and Physiological Effects
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several biochemical and physiological effects, including its ability to increase the release of serotonin and dopamine in the brain. This results in a feeling of euphoria and increased sociability. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate can also have negative effects on the body, including increased heart rate and blood pressure, dehydration, and hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate also has limitations, including its potential for abuse and the need for specialized equipment and expertise to handle and synthesize the compound safely.
Orientations Futures
There are several future directions for the scientific research on 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate. Researchers can investigate the potential of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate analogs as therapeutic agents for various diseases. Additionally, researchers can investigate the mechanisms of action and biochemical and physiological effects of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to better understand their potential as therapeutic agents and their potential for abuse. Finally, researchers can investigate new synthesis methods for 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate and its analogs to increase their purity and safety.
Méthodes De Synthèse
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, epoxidation, and ring-opening reactions. The final product, 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate, is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate has several scientific research applications, including its use in the development of new drugs. Researchers have synthesized analogs of 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate with modified structures to investigate their potential as therapeutic agents for various diseases, including cancer and Alzheimer's disease. 2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethyl-4-piperidinone glycidate is also used in forensic analysis to detect the presence of MDMA in biological samples.
Propriétés
IUPAC Name |
2,6-bis(1,3-benzodioxol-5-yl)-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-11-19(13-3-5-15-17(7-13)26-9-24-15)22-20(12(2)21(11)23)14-4-6-16-18(8-14)27-10-25-16/h3-8,11-12,19-20,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVOMDRHGSSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
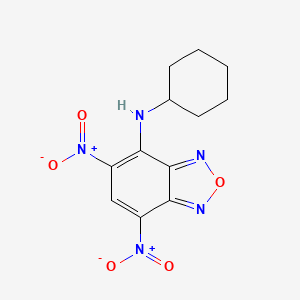

![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
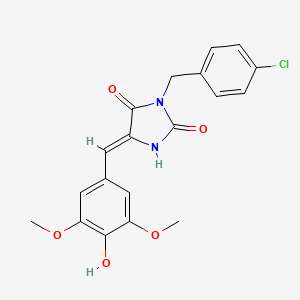
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
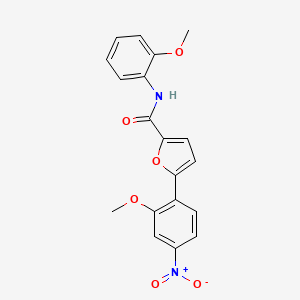
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)
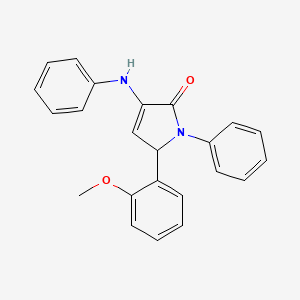
![3,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5224295.png)